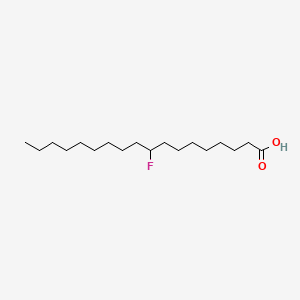

9-Fluorooctadecanoic acid

Beschreibung

9-Fluorooctadecanoic acid is a fluorinated derivative of octadecanoic acid (stearic acid), where a fluorine atom replaces a hydrogen atom at the ninth carbon position. This structural modification introduces unique physicochemical properties, such as increased electronegativity and bond stability, compared to non-fluorinated fatty acids. The mono-fluorination at position 9 may reduce environmental persistence compared to fully fluorinated PFCAs but could still influence metabolic pathways and biological interactions.

Eigenschaften

CAS-Nummer |

55797-34-7 |

|---|---|

Molekularformel |

C18H35FO2 |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

9-fluorooctadecanoic acid |

InChI |

InChI=1S/C18H35FO2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

STWMKAZSEXEEPU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorooctadecanoic acid typically involves the introduction of a fluorine atom into an octadecanoic acid molecule. One common method is the reaction of octadecanoic acid with hydrogen fluoride in the presence of a catalyst. Another approach involves the use of diethyl monofluoromalonate as a fluorinating agent .

Industrial Production Methods: Industrial production of 9-fluorooctadecanoic acid often employs large-scale fluorination processes. These methods may include the use of perchloryl fluoride or other fluorinating agents under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Fluorooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce fluorinated ketones or aldehydes.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions

Major Products Formed:

Oxidation: Fluorinated ketones or aldehydes.

Reduction: Fluorinated alcohols.

Substitution: Various substituted fluorinated derivatives

Wissenschaftliche Forschungsanwendungen

9-Fluorooctadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its interactions with biological membranes and proteins.

Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

Industry: Utilized in the production of specialized materials with enhanced chemical resistance and stability .

Wirkmechanismus

The mechanism by which 9-fluorooctadecanoic acid exerts its effects involves its interaction with cellular membranes and proteins. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structural analogs, fluorinated compounds, and functionally substituted octadecanoic acids.

Chemical Structure and Functional Groups

| Compound Name | Chemical Formula | Functional Group(s) | Fluorination Degree |

|---|---|---|---|

| 9-Fluorooctadecanoic acid | C₁₈H₃₃FO₂ | Carboxylic acid, C-F bond | Mono-fluorinated |

| 9-Oxooctadecanoic acid | C₁₈H₃₄O₃ | Carboxylic acid, ketone (C=O) | Non-fluorinated |

| 9-Hydroxyoctadecanoic acid | C₁₈H₃₆O₃ | Carboxylic acid, hydroxyl (-OH) | Non-fluorinated |

| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | Carboxylic acid, fully fluorinated tail | Perfluorinated (except -COOH) |

| Octadecafluoro-9-(trifluoromethyl)decanoic acid | C₁₁HF₂₁O₂ | Carboxylic acid, trifluoromethyl, multiple C-F bonds | Highly fluorinated |

- Key Observations: Fluorination at position 9 introduces a polar C-F bond, which may alter lipid solubility and metabolic stability compared to ketone or hydroxyl groups in 9-oxo- or 9-hydroxyoctadecanoic acids . Fully fluorinated PFCAs (e.g., PFOA) exhibit extreme chemical inertness due to perfluorination, whereas mono-fluorinated analogs like 9-fluorooctadecanoic acid may retain some reactivity .

Physicochemical Properties

- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability than their non-fluorinated counterparts. For example, perfluorodecanoic acid (PFDA) decomposes above 300°C, while 9-oxooctadecanoic acid (non-fluorinated) has a lower melting point (~50–60°C) .

- Hydrophobicity: The C-F bond in 9-fluorooctadecanoic acid increases lipophobicity compared to non-fluorinated analogs but reduces surface tension less dramatically than perfluorinated compounds like PFOA .

Reactivity and Metabolic Pathways

- In contrast, 9-hydroxyoctadecanoic acid can undergo oxidation or esterification, and 9-oxooctadecanoic acid participates in ketone-specific reactions (e.g., nucleophilic additions) .

- Metabolism: Fluorinated compounds are often resistant to β-oxidation due to C-F bond strength.

Toxicity and Environmental Impact

- Toxicity: Perfluorinated acids (e.g., PFDA, PFOA) are classified as substances of very high concern (SVHC) due to hepatotoxicity, immunotoxicity, and endocrine disruption . Mono-fluorinated compounds like 9-fluorooctadecanoic acid lack sufficient data but may pose lower risks due to reduced persistence. Non-fluorinated analogs like 9-hydroxyoctadecanoic acid are generally considered low-toxicity metabolites .

- Environmental Persistence: PFCAs persist for decades in the environment, whereas 9-fluorooctadecanoic acid’s mono-fluorination may shorten its half-life. However, even partial fluorination could hinder biodegradation compared to non-fluorinated acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.